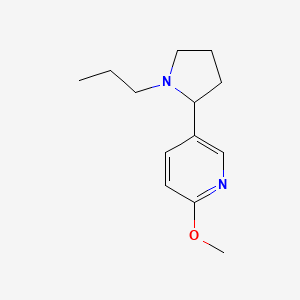

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Description

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a methoxy group and at position 5 with a 1-propylpyrrolidin-2-yl moiety. This structural motif is of interest in medicinal chemistry due to pyrrolidine’s prevalence in bioactive molecules, though specific pharmacological data for this compound remains unreported in available literature.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-methoxy-5-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C13H20N2O/c1-3-8-15-9-4-5-12(15)11-6-7-13(16-2)14-10-11/h6-7,10,12H,3-5,8-9H2,1-2H3 |

InChI Key |

DDWBXFINMMRYCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves several synthetic routes. One common method includes the reaction of 6-methylnicotinate with 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform . The industrial production of this compound requires high purity and specific reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of pyrrolidine derivatives .

Scientific Research Applications

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it serves as a tool for studying the interactions of pyridine derivatives with biological systems. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways . Additionally, it has industrial applications in the production of high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are differentiated primarily by substituents at position 5 of the pyridine ring. Key comparisons include:

2-Methoxy-5-(3-(pyridin-2-yl)propyl)pyridine (3ap)

- Molecular Formula : C₁₄H₁₇N₂O

- Substituent at Position 5 : A 3-(pyridin-2-yl)propyl chain.

- Key Differences: The substituent lacks a saturated pyrrolidine ring, instead incorporating a pyridine moiety linked via a propyl spacer.

General Structural Trends

Physicochemical and Functional Implications

- Pyrrolidine vs. Pyridine Substituents :

- Pyrrolidine : Enhances solubility via nitrogen lone-pair interactions and introduces sp³ hybridization, favoring three-dimensional binding in drug-receptor interactions.

- Pyridine (in 3ap) : Adds rigidity and aromaticity, which may improve thermal stability but reduce solubility compared to pyrrolidine derivatives.

- Methoxy Group : Common to both compounds, this group electron-donates to the pyridine ring, altering reactivity and binding affinity.

Biological Activity

2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a propylpyrrolidine moiety, suggests diverse interactions with biological targets.

- Molecular Formula: CHNO

- Molecular Weight: 178.23 g/mol

- InChI Key: UPHRHXBEESDMCP-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions typical of pyridine derivatives, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, particularly through its interaction with neurotransmitter receptors. Preliminary studies have suggested potential binding affinities to various biological targets, which are crucial for understanding its therapeutic applications.

Binding Affinities

Interaction studies have focused on the compound's binding affinity with dopamine receptors, particularly the D3 receptor, which is implicated in several neuropsychiatric disorders. Although specific binding affinity values are not yet fully characterized, preliminary data indicate that this compound may act as a partial agonist or antagonist at these receptors.

Potential Applications

The potential applications of this compound span various therapeutic areas:

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the possible effects of this compound:

- Dopamine Receptor Studies: Research on compounds similar to this compound has indicated that modifications to the pyridine structure can lead to varying degrees of receptor selectivity and potency. For instance, cariprazine, a known D3 receptor partial agonist, has been modified to enhance selectivity and efficacy against psychostimulant use disorders .

- Anticancer Activity: Studies on related pyrrolidine derivatives have demonstrated significant anticancer effects against human lung adenocarcinoma (A549) cells. These findings suggest that structural modifications in nitrogen-containing heterocycles can yield compounds with potent anticancer properties .

- Antimicrobial Activity: Research on similar compounds has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating that modifications in the pyrrolidine or pyridine moieties can enhance antimicrobial properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Pyridine with propyl-pyrrolidine | Potential neuropharmacological effects |

| 2-Methoxy-5-(1-methylpyrrolidin-2-yl)pyridine | Pyridine with methyl-pyrrolidine | Similar activities; altered pharmacokinetics |

| 5-(1-Pyrrolidinyl)-2-methoxypyrimidine | Pyrimidine structure | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.